molecular formula C25H17FN2O5 B2619789 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892434-04-7

3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Katalognummer: B2619789
CAS-Nummer: 892434-04-7
Molekulargewicht: 444.418
InChI-Schlüssel: LNCZXTICMITZSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a benzofuropyrimidine-dione derivative featuring a benzo[1,3]dioxole (methyl-substituted) group at position 3 and a 4-fluorobenzyl moiety at position 1. Its structural complexity arises from the fused benzofuran-pyrimidine-dione core, which is known to influence pharmacological properties such as binding affinity and metabolic stability. The 4-fluorobenzyl group enhances lipophilicity and may improve blood-brain barrier penetration, while the benzo[1,3]dioxole substituent could modulate electron density and steric interactions at target sites.

Eigenschaften

CAS-Nummer

892434-04-7

Molekularformel

C25H17FN2O5

Molekulargewicht

444.418

IUPAC-Name

3-(1,3-benzodioxol-5-ylmethyl)-1-[(4-fluorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H17FN2O5/c26-17-8-5-15(6-9-17)12-27-22-18-3-1-2-4-19(18)33-23(22)24(29)28(25(27)30)13-16-7-10-20-21(11-16)32-14-31-20/h1-11H,12-14H2

InChI-Schlüssel

LNCZXTICMITZSZ-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)N(C3=O)CC6=CC=C(C=C6)F

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

The compound 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

  • Chemical Formula: C₁₈H₁₅FNO₄
  • Molecular Weight: 325.32 g/mol
  • CAS Registry Number: Not available in current databases.

The compound features a complex structure that includes a benzofuro-pyrimidine backbone and a benzo[d][1,3]dioxole moiety, which may contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives of benzo[d][1,3]dioxole were synthesized and tested for cytotoxic effects against various cancer cell lines using the SRB assay. The results indicated significant antitumor activity with IC₅₀ values lower than those of standard chemotherapeutic agents like doxorubicin .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC₅₀ (µM)Reference
Compound AHepG22.38
Compound BHCT1161.54
DoxorubicinMCF-74.56

The mechanisms underlying the anticancer effects of this compound involve several pathways:

  • EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.
  • Apoptosis Induction : Studies utilizing annexin V-FITC assays demonstrated that treatment with this compound leads to increased apoptosis in cancer cells.
  • Cell Cycle Arrest : Flow cytometry analysis indicated that the compound causes cell cycle arrest at specific phases, preventing cancer cell proliferation.

Table 2: Mechanistic Studies

MechanismEffect ObservedReference
EGFR InhibitionReduced cell viability
Apoptosis InductionIncreased annexin V positive cells
Cell Cycle ArrestG1 phase accumulation

Case Studies

A notable study investigated the effects of similar benzo[d][1,3]dioxole derivatives on multiple cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF-7 (breast). The findings revealed that these compounds exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index .

Vergleich Mit ähnlichen Verbindungen

Benzofuropyrimidine-dione vs. Thienopyrimidine-dione

The compound 1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione () replaces the benzofuran ring with a thiophene (thieno) core. Key differences:

  • Bioavailability : Thiophene-containing compounds often exhibit higher metabolic stability due to reduced oxidative susceptibility.

Benzofuropyrimidine-dione vs. Pyridopyrimidine-dione

The pyrido[2,3-d]pyrimidine-dione derivative 3-(3-chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione () substitutes the benzofuran with a pyridine ring.

  • Substituent Effects : The 3-chlorobenzyl group (vs. 4-fluorobenzyl) may enhance halogen-bonding interactions, while the 5-methoxy group could sterically hinder enzyme binding .

Substituent Analysis

Compound Core Structure Position 1 Substituent Position 3 Substituent Key Inferred Properties
Target compound Benzofuropyrimidine-dione 4-Fluorobenzyl Benzo[1,3]dioxol-5-ylmethyl High lipophilicity, moderate polarity
Thieno[3,2-d]pyrimidine-dione () Thienopyrimidine-dione 4-Fluorobenzyl Oxadiazole-linked chlorophenyl Enhanced metabolic stability, H-bonding
Pyrido[2,3-d]pyrimidine-dione () Pyridopyrimidine-dione Methyl 3-Chlorobenzyl, 5-methoxy Increased polarity, halogen-bonding potential

Physicochemical and Pharmacokinetic Trends

  • Molecular Weight : The target compound (MW ≈ 450–470 g/mol) likely exceeds the pyridopyrimidine-dione (MW 347.75 g/mol, ), impacting oral bioavailability.
  • LogP : The 4-fluorobenzyl and benzo[1,3]dioxole groups suggest a higher LogP (≈3–4) compared to the pyridopyrimidine-dione (LogP ≈2.5), favoring CNS penetration.
  • Metabolic Stability : Benzofuran rings are prone to oxidative metabolism, whereas thiophene or pyridine cores may resist degradation .

Research Findings and Limitations

While direct comparative studies are absent in the provided evidence, structural analogs imply:

  • Activity : Fluorobenzyl-substituted pyrimidine-diones (e.g., ) often target kinases or GPCRs due to hydrophobic pocket interactions.
  • Toxicity : Chlorophenyl or oxadiazole groups () may introduce hepatotoxicity risks absent in the target compound.
  • Synthetic Accessibility : The benzo[1,3]dioxole group simplifies synthesis compared to oxadiazole-linked analogs requiring multi-step coupling .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.